molecular formula C11H18N4O4S B5960353 5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5960353
M. Wt: 302.35 g/mol
InChI Key: LOVUCGXVDIKQNK-UHFFFAOYSA-N
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Description

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperazine ring with a sulfonyl group, a hydroxyl group, and a dihydropyrimidinone core, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-3-14-4-6-15(7-5-14)20(18,19)9-8(2)12-11(17)13-10(9)16/h3-7H2,1-2H3,(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVUCGXVDIKQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with ethyl chloroacetate under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core is formed by a cyclization reaction involving a suitable precursor, such as a β-keto ester, in the presence of a catalyst like ammonium acetate.

    Final Assembly: The final compound is obtained by coupling the piperazine-sulfonyl intermediate with the dihydropyrimidinone core under appropriate conditions, such as heating in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.

Medicine

In medicinal chemistry, 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one has potential as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one
  • 5-[(4-Phenylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one
  • 5-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-hydroxy-6-methyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring can influence the compound’s lipophilicity and binding affinity to biological targets, making it a valuable compound for further research and development.

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